molecular formula C24H24N4O2S B11642993 N,N,2-trimethyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide

N,N,2-trimethyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide

Cat. No.: B11642993
M. Wt: 432.5 g/mol
InChI Key: CRPWUVLOANNUIW-UHFFFAOYSA-N
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Description

    N,N,2-trimethyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide: is a chemical compound with the molecular formula CHNOS.

  • It belongs to the class of secondary amines and contains both aromatic and sulfonamide functional groups.
  • The compound’s structure consists of a phthalazinyl ring substituted with a methyl group and an amino group, along with a benzenesulfonamide moiety.
  • Its systematic name is quite a mouthful, but it reflects the specific arrangement of its substituents.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific interactions with biological targets.
    • It may inhibit enzymes, modulate receptors, or affect cellular processes.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    • Uniqueness :
      • Highlight its distinct features, such as the phthalazinyl ring and sulfonamide group.
      • Compare its reactivity and applications to those of similar compounds.

    Remember, this compound’s full name might not roll off the tongue easily, but its significance lies in its potential applications and versatility

    Properties

    Molecular Formula

    C24H24N4O2S

    Molecular Weight

    432.5 g/mol

    IUPAC Name

    N,N,2-trimethyl-5-[4-(4-methylanilino)phthalazin-1-yl]benzenesulfonamide

    InChI

    InChI=1S/C24H24N4O2S/c1-16-9-13-19(14-10-16)25-24-21-8-6-5-7-20(21)23(26-27-24)18-12-11-17(2)22(15-18)31(29,30)28(3)4/h5-15H,1-4H3,(H,25,27)

    InChI Key

    CRPWUVLOANNUIW-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)S(=O)(=O)N(C)C

    Origin of Product

    United States

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